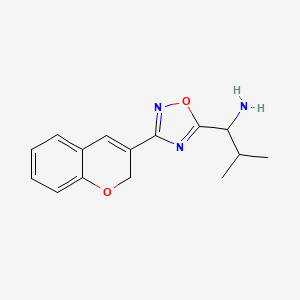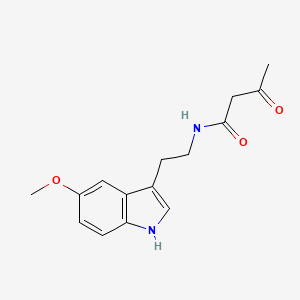
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide is an organic compound belonging to the class of indole derivatives. This compound is characterized by the presence of an indole moiety substituted with a methoxy group at the 5-position and an ethyl chain linked to a 3-oxobutanamide group. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxyindole.
Alkylation: The 5-methoxyindole undergoes alkylation with an appropriate ethylating agent to introduce the ethyl chain.
Amidation: The resulting intermediate is then subjected to amidation with 3-oxobutanoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may interact with G-protein-coupled receptors or inhibit specific enzymes involved in inflammatory pathways.
類似化合物との比較
Similar Compounds
N-(2-(2-Iodo-5-methoxy-1H-indol-3-yl)ethyl)acetamide: Shares a similar indole structure with an iodo substitution.
5-Methoxy-N,N-diisopropyltryptamine: Another indole derivative with methoxy substitution.
Uniqueness
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide is unique due to its specific substitution pattern and the presence of the 3-oxobutanamide group, which imparts distinct chemical and biological properties compared to other indole derivatives.
特性
CAS番号 |
112081-40-0 |
|---|---|
分子式 |
C15H18N2O3 |
分子量 |
274.31 g/mol |
IUPAC名 |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxobutanamide |
InChI |
InChI=1S/C15H18N2O3/c1-10(18)7-15(19)16-6-5-11-9-17-14-4-3-12(20-2)8-13(11)14/h3-4,8-9,17H,5-7H2,1-2H3,(H,16,19) |
InChIキー |
NMQJDEDRZIUFBH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


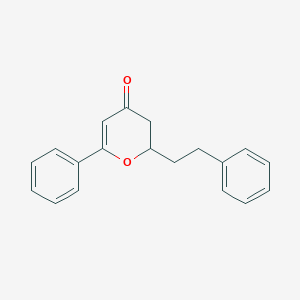
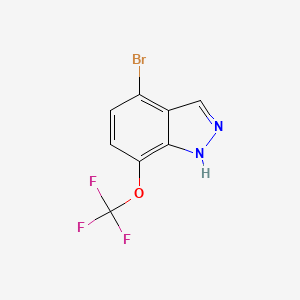



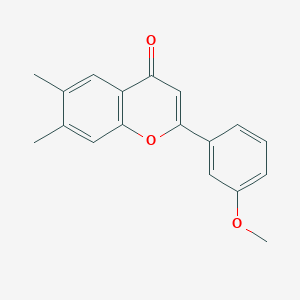
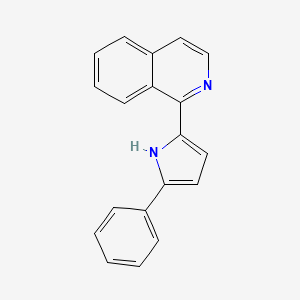
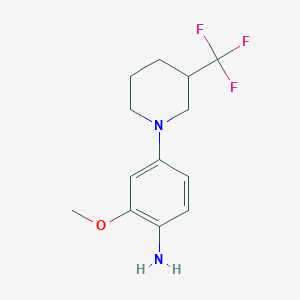
![3-[(2-Chloro-6-fluorophenyl)methyl]-3H-purin-6-amine](/img/structure/B11846226.png)

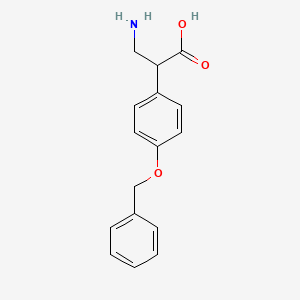
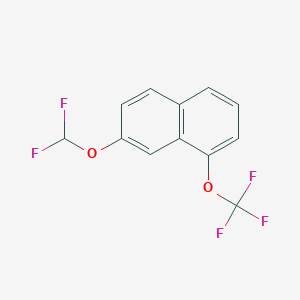
![2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl-](/img/structure/B11846252.png)
